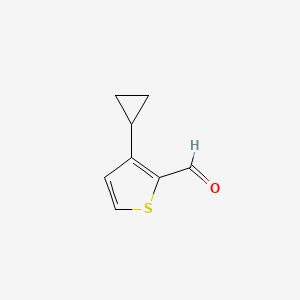

3-Cyclopropylthiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-5-8-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHPWJOBKRZAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropylthiophene 2 Carbaldehyde

Direct Cyclopropanation Strategies

Direct cyclopropanation strategies involve the introduction of the cyclopropyl (B3062369) moiety onto a pre-existing thiophene (B33073) scaffold. Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach, offering a versatile and powerful tool for C-C bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction stands out as a highly effective method for the synthesis of cyclopropylthiophenes. researchgate.net This reaction typically involves the coupling of a halothiophene derivative with a cyclopropylboronic acid or its corresponding trifluoroborate salt in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing cyclopropylthiophenes. researchgate.net This reaction has been successfully applied to the synthesis of various functionalized cyclopropylthiophene derivatives. mdpi.com For instance, the coupling of 3-bromothiophene-2-carbaldehyde with cyclopropylboronic acid or potassium cyclopropyltrifluoroborate (B8364958) can yield 3-cyclopropylthiophene-2-carbaldehyde. researchgate.netnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. researchgate.netmdpi.com While early examples of such couplings sometimes resulted in modest yields, optimization of these parameters has led to significant improvements. researchgate.netmdpi.com

The general scheme for this transformation is as follows:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Cyclopropylthiophene-2-carbaldehyde

Note: This is a simplified representation. Actual reaction conditions may vary.

The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling. mdpi.com Systems based on palladium(II) acetate (B1210297) in combination with bulky, electron-rich phosphine (B1218219) ligands have shown particular promise. mdpi.com For example, the use of dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) as a ligand with palladium(II) acetate has been shown to be effective, allowing for low catalyst loadings (0.25–1 mol% palladium) and achieving high yields (69–93%) for the synthesis of various cyclopropylthiophenes. mdpi.com Another effective ligand is cataCXium A, which, when used with palladium(II) acetate, gave a 95% yield of 5-cyclopropylthiophene-2-carbaldehyde. mdpi.com

The optimization of the catalyst system is crucial for overcoming challenges such as catalyst deactivation and competing side reactions, thereby ensuring high yields and selectivity. nih.govfrontiersin.org The development of catalyst systems with low catalyst loadings and short reaction times is an ongoing area of research. nih.gov

| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 69-93 |

| Pd(OAc)2 | cataCXium A | Cs2CO3 | Toluene/Water | 95 |

| Pd(dppf)Cl2 | - | K3PO4 | Toluene/Water | 15-21 |

Table 1: Examples of Catalyst Systems for Suzuki-Miyaura Coupling of Halothiophenes researchgate.netmdpi.com

Ring-Opening/Annulation Approaches via Cyclopropyl Precursors

An alternative and innovative approach to synthesizing thiophene aldehydes involves the ring-opening of cyclopropyl precursors followed by an annulation reaction to form the thiophene ring. rsc.orgrsc.org This strategy offers a novel disconnection approach, starting from readily available cyclopropyl derivatives.

Double C-S Bond Formation Facilitated by C-C Bond Cleavage of Cyclopropyl Ethanols

A novel one-pot procedure has been developed for the synthesis of thiophene aldehydes from cyclopropyl ethanol (B145695) derivatives and potassium sulfide (B99878). rsc.orgrsc.org This method achieves a double C-S bond formation through the cleavage of C-C bonds in the cyclopropyl ring. rsc.orgrsc.org The reaction demonstrates good functional group tolerance and proceeds under mild conditions. rsc.orgrsc.org This transformation represents a concise and efficient route to substituted thiophenes. rsc.orgrsc.org

The general reaction scheme can be depicted as:

Scheme 2: Synthesis of Thiophene Aldehydes from Cyclopropyl Ethanols

Note: R1 and R2 represent various substituents. This is a generalized scheme.

Mechanistic Insights into Solvent and Reagent Roles (e.g., Potassium Sulfide, Dimethyl Sulfoxide)

In the ring-opening/annulation reaction of cyclopropyl ethanols, the solvent and reagents play crucial roles. rsc.orgrsc.org Dimethyl sulfoxide (B87167) (DMSO) serves not only as the solvent but also as a mild oxidant in the reaction. rsc.orgrsc.org Potassium sulfide acts as the sulfur source for the formation of the thiophene ring. rsc.orgrsc.org

A possible reaction mechanism involves the initial reaction of the cyclopropyl ethanol with potassium sulfide, leading to the opening of the cyclopropyl ring and the formation of an intermediate. rsc.org This is followed by a cascade of reactions involving C-S bond formation and subsequent oxidation by DMSO to yield the final thiophene aldehyde product. rsc.org The cleavage of C-C bonds is a key step that facilitates the construction of the thiophene core. rsc.orgrsc.org

| Reagent/Solvent | Role |

| Potassium Sulfide (K2S) | Sulfur source for C-S bond formation |

| Dimethyl Sulfoxide (DMSO) | Solvent and mild oxidant |

Table 2: Roles of Key Reagents and Solvent in the Ring-Opening/Annulation Reaction rsc.orgrsc.org

Formylation and Ring-Closure Strategies

The introduction of a formyl group onto a pre-existing 3-cyclopropylthiophene (B2568312) ring or the construction of the thiophene ring with the desired substituents in place are key approaches. These strategies leverage well-established reactions that have been adapted for complex heterocyclic systems.

Vilsmeier-Haack Formylation in the Synthesis of Thiophene Aldehydes

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species then attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde. organic-chemistry.org

For the synthesis of 3-cyclopropylthiophene-2-carbaldehyde, this methodology would be applied to a 3-cyclopropylthiophene precursor. The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is a critical consideration. The directing effect of the substituent at the 3-position dictates the position of formylation. The cyclopropyl group is known to be an ortho-, para-directing group in electrophilic aromatic substitution. This is due to the ability of its Walsh orbitals to donate electron density to the aromatic ring, thereby activating the ortho and para positions. In the case of 3-cyclopropylthiophene, this would favor formylation at the 2- and 5-positions. Given that the 2-position in thiophene is generally more susceptible to electrophilic attack than the 5-position, the Vilsmeier-Haack reaction is expected to selectively introduce the formyl group at the 2-position.

A plausible synthetic route would first involve the synthesis of 3-cyclopropylthiophene. A modern and efficient method for this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can couple a boronic acid or its derivative with a halide. For instance, 3-bromothiophene (B43185) can be coupled with cyclopropylboronic acid to yield 3-cyclopropylthiophene. nih.gov Subsequent Vilsmeier-Haack formylation of the resulting 3-cyclopropylthiophene would then be expected to yield the target molecule, 3-cyclopropylthiophene-2-carbaldehyde. While a specific documented example of the Vilsmeier-Haack formylation of 3-cyclopropylthiophene was not found in the searched literature, the established principles of electrophilic substitution on thiophene rings strongly support this proposed synthetic pathway. organicchemistrytutor.comyoutube.comlibretexts.org

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Typical Conditions |

| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) |

| Substrate | 3-Cyclopropylthiophene |

| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) |

| Temperature | 0 °C to reflux |

| Work-up | Aqueous hydrolysis (e.g., with sodium acetate solution) |

Multi-component Reaction Sequences for Substituted Thiophene Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. Several MCRs are known for the synthesis of highly substituted thiophenes.

A hypothetical approach could involve the reaction of a β-ketoester or a related active methylene (B1212753) compound bearing a cyclopropyl group, an α-halocarbonyl compound that can be converted to a formyl group, and a sulfur nucleophile. The sequence of reactions within the MCR would lead to the construction of the thiophene ring with the desired substitution pattern. The development of such a novel MCR would require significant experimental optimization to control the regiochemistry and ensure the desired product is formed with high selectivity.

Conventional Thiophene Synthesis Adaptations (e.g., Paal-Knorr, Gewald Reactions)

Established methods for thiophene ring synthesis, such as the Paal-Knorr and Gewald reactions, can be adapted to produce precursors for 3-cyclopropylthiophene-2-carbaldehyde.

Paal-Knorr Thiophene Synthesis:

The Paal-Knorr synthesis is a classic method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org For thiophene synthesis, a 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.org

To apply this to the synthesis of a 3-cyclopropyl-substituted thiophene, a γ-cyclopropyl-1,4-dicarbonyl compound would be required as the starting material. The synthesis of such a precursor could be a multi-step process. Once obtained, its reaction with a sulfurizing agent would lead to the formation of the 3-cyclopropylthiophene ring. If one of the carbonyl groups in the 1,4-dicarbonyl precursor is an aldehyde, this could potentially be carried through the reaction to form a thiophene-2-carbaldehyde (B41791), although the reactivity of the aldehyde under the reaction conditions would need to be considered. Alternatively, a group that can be later converted to a carbaldehyde could be incorporated.

Gewald Aminothiophene Synthesis:

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The resulting 2-aminothiophene can be a versatile intermediate for further functionalization.

For the synthesis of a precursor to 3-cyclopropylthiophene-2-carbaldehyde, one could envision using cyclopropyl methyl ketone as the ketone component. The reaction of cyclopropyl methyl ketone with an activated nitrile (e.g., ethyl cyanoacetate) and elemental sulfur would be expected to yield a 2-amino-3-ethoxycarbonyl-4-cyclopropyl-5-methylthiophene. The 2-amino group can be removed or transformed, and the ester at the 3-position could potentially be manipulated in subsequent steps. However, this would lead to a different substitution pattern than the target molecule.

A more direct, though hypothetical, approach would be to start with a precursor that already contains the cyclopropyl group at the desired position relative to the future formyl group. For instance, if a suitable cyclopropyl-containing carbonyl compound and a nitrile that could lead to the formation of the 2-carbaldehyde were used in a Gewald-type reaction, it might provide a route to the target structure. The development of such a specific application of the Gewald reaction would be a subject of further research.

Table 2: Comparison of Conventional Thiophene Synthesis Adaptations

| Reaction | Key Precursor | Potential for 3-Cyclopropylthiophene-2-carbaldehyde Synthesis | Challenges |

| Paal-Knorr | γ-Cyclopropyl-1,4-dicarbonyl compound | Direct formation of the 3-cyclopropylthiophene ring. | Synthesis of the specific 1,4-dicarbonyl precursor can be complex. |

| Gewald | Cyclopropyl methyl ketone, activated nitrile, sulfur | Formation of a 2-aminothiophene intermediate with a cyclopropyl group. | The substitution pattern may not directly lead to the target molecule; requires further functional group manipulation. |

Reactivity and Chemical Transformations of 3 Cyclopropylthiophene 2 Carbaldehyde

Reactivity of the Aldehyde Group

The aldehyde functional group is a versatile site for a variety of chemical transformations, including condensation, addition, oxidation, and reduction reactions.

Condensation and Addition Reactions (e.g., Wittig Reaction, Wolff-Kishner Reduction)

The aldehyde group of 3-cyclopropylthiophene-2-carbaldehyde readily undergoes reactions typical of carbonyl compounds, such as the Wittig reaction and Wolff-Kishner reduction.

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. organic-chemistry.orgwikipedia.org

The Wolff-Kishner reduction offers a method to deoxygenate the aldehyde to a methyl group, thereby converting 3-cyclopropylthiophene-2-carbaldehyde into 2-methyl-3-cyclopropylthiophene. thermofisher.comwikipedia.org This reaction is conducted under basic conditions and involves the in-situ formation of a hydrazone intermediate by reacting the aldehyde with hydrazine. wikipedia.orglibretexts.org Subsequent deprotonation and collapse of the intermediate with the evolution of nitrogen gas leads to the formation of the corresponding alkane. wikipedia.orgmasterorganicchemistry.com The Huang-Minion modification, which involves distilling off water and excess hydrazine, can significantly shorten reaction times. thermofisher.com

| Reaction | Reagents | Product Type | Key Features |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) | Alkene | Forms C=C double bond. Stereoselectivity depends on ylide stability. organic-chemistry.orgwikipedia.org |

| Wolff-Kishner Reduction | Hydrazine (N2H4), strong base (e.g., KOH) | Alkane (methyl group) | Reduces C=O to CH2. Performed under basic conditions. wikipedia.orgscribd.com |

Oxidation and Reduction Pathways to Carboxylic Acids, Alcohols, and Nitriles

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation to 3-cyclopropylthiophene-2-carboxylic acid can be achieved using various oxidizing agents. researchgate.netresearchgate.net Common reagents for this transformation include potassium permanganate, chromic acid, and silver oxide. researchgate.net Milder, more selective methods, such as using N-heterocyclic carbenes with an oxidant, have also been developed. researchgate.net

Reduction to (3-cyclopropylthiophen-2-yl)methanol (B2845098) is typically accomplished using hydride reducing agents. libretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for reducing aldehydes in the presence of less reactive functional groups. youtube.comyoutube.com For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, although it is less selective. libretexts.orgkhanacademy.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgyoutube.com

The conversion of the aldehyde to a nitrile (3-cyclopropylthiophene-2-carbonitrile) can be achieved through a two-step process. First, the aldehyde is converted to an oxime by reaction with hydroxylamine. Subsequently, the oxime is dehydrated using reagents like acetic anhydride (B1165640) or thionyl chloride to yield the nitrile.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO4, CrO3, Ag2O | 3-Cyclopropylthiophene-2-carboxylic acid researchgate.net |

| Reduction | NaBH4 or LiAlH4 | (3-Cyclopropylthiophen-2-yl)methanol libretexts.orgyoutube.com |

| Conversion to Nitrile | 1. NH2OH; 2. Ac2O or SOCl2 | 3-Cyclopropylthiophene-2-carbonitrile |

Strategic Derivatization for Enhanced Synthetic Utility

The aldehyde functionality serves as a key handle for introducing a wide array of other chemical groups, thereby expanding the synthetic utility of the 3-cyclopropylthiophene-2-carbaldehyde core. For example, condensation reactions with various nucleophiles can lead to the formation of imines, enamines, and other derivatives which can then participate in further synthetic transformations. smolecule.com

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in 3-cyclopropylthiophene-2-carbaldehyde is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the 3-Cyclopropylthiophene (B2568312) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like thiophene. masterorganicchemistry.comresearchgate.net The reaction proceeds through a two-step mechanism: attack of the electrophile by the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

In the case of 3-cyclopropylthiophene-2-carbaldehyde, the existing substituents—the cyclopropyl (B3062369) group at C3 and the formyl group at C2—direct incoming electrophiles to specific positions on the thiophene ring. The aldehyde group is an electron-withdrawing group and a deactivator, while the cyclopropyl group can exhibit some electron-donating character. The regioselectivity of EAS reactions on this substrate will be a result of the combined directing effects of these two groups. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

| Reaction Type | Typical Electrophile | Product |

| Halogenation | Br+, Cl+ | Halogenated thiophene libretexts.org |

| Nitration | NO2+ | Nitrothiophene libretexts.org |

| Sulfonation | SO3 | Thiophenesulfonic acid libretexts.org |

| Friedel-Crafts Acylation | RCO+ | Acylthiophene researchgate.net |

Challenges and Strategies for Functionalization (e.g., Halogenation Anomalies and Side Product Formation)

The functionalization of the thiophene ring in 3-cyclopropylthiophene-2-carbaldehyde is not without its challenges. The high reactivity of the thiophene ring can sometimes lead to a lack of selectivity and the formation of multiple products.

Halogenation , for instance, can be difficult to control. The use of elemental halogens can lead to over-halogenation or polymerization. To achieve selective monohalogenation, milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often employed. The regiochemical outcome of halogenation is influenced by the directing effects of the existing substituents.

Side product formation can also occur due to the reactivity of the aldehyde group under the conditions used for ring functionalization. For example, in strongly acidic media required for some EAS reactions, the aldehyde group may undergo undesired reactions. Therefore, a common strategy involves protecting the aldehyde group as an acetal (B89532) prior to carrying out reactions on the thiophene ring. The acetal can then be easily hydrolyzed to regenerate the aldehyde.

Another potential issue is the possibility of ipso-substitution, where an incoming electrophile displaces one of the existing substituents rather than a hydrogen atom. Careful selection of reaction conditions and reagents is crucial to minimize these challenges and achieve the desired functionalization of the 3-cyclopropylthiophene core.

Cyclopropyl Group Transformations

The three-membered ring of the cyclopropyl group is susceptible to transformations that relieve its inherent strain, making it a versatile functional handle in organic synthesis. These transformations can be broadly categorized into ring-opening and rearrangement reactions, and its use as a building block in fragment coupling reactions.

While specific studies on the ring-opening and rearrangement of 3-cyclopropylthiophene-2-carbaldehyde are not extensively documented, the reactivity of analogous aryl cyclopropyl ketones provides a strong basis for predicting its chemical behavior. These reactions are typically promoted by acid catalysis, transition metals, or thermal and photochemical conditions.

Under acidic conditions, aryl cyclopropyl ketones are known to undergo ring-opening, which can lead to the formation of larger ring systems or acyclic products. For instance, the acid-catalyzed cyclization of aryl cyclopropyl ketones can yield tetralones. In the case of 3-cyclopropylthiophene-2-carbaldehyde, a similar acid-catalyzed process could potentially lead to the formation of a thieno-fused cyclic ketone. The reaction proceeds via protonation of the carbonyl oxygen, followed by the opening of the cyclopropyl ring to form a stabilized carbocation, which is then trapped intramolecularly by the aromatic ring.

Transition metal catalysis offers another avenue for the transformation of the cyclopropyl group. Palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to produce α,β-unsaturated ketones. By analogy, 3-cyclopropylthiophene-2-carbaldehyde could potentially undergo a similar transformation to yield a butenoylthiophene derivative.

Thermally induced rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, are also a possibility. However, the success of such reactions is highly dependent on the specific substitution pattern of the molecule. While some cyclopropyl-substituted cyclic enones undergo this rearrangement to form fused ring systems, others may decompose at elevated temperatures. The electronic nature of the thiophene ring would play a crucial role in directing the outcome of such a reaction.

Photochemical rearrangements of cyclopropyl ketones are also well-established, often leading to a variety of complex carbocyclic frameworks. The specific products would depend on the irradiation conditions and the presence of sensitizers.

A summary of potential ring-opening and rearrangement reactions based on analogous systems is presented in the table below.

| Reaction Type | Reagents/Conditions | Potential Product(s) from 3-Cyclopropylthiophene-2-carbaldehyde |

| Acid-Catalyzed Ring-Opening/Cyclization | H+ (e.g., polyphosphoric acid) | Thieno-fused cyclic ketone |

| Palladium-Catalyzed Ring-Opening | Pd(OAc)2 / PCy3 | (E)-4-(Thiophen-3-yl)but-2-enal |

| Thermal Rearrangement | Heat | Fused thieno-cyclopentene derivative (potential for decomposition) |

The inherent ring strain of the cyclopropyl group in 3-cyclopropylthiophene-2-carbaldehyde makes it an attractive three-carbon (C3) synthon for the construction of more complex molecular architectures, particularly in cycloaddition reactions. The activation of the cyclopropyl ketone moiety, typically by a transition metal or through photoredox catalysis, facilitates its participation in fragment coupling processes.

A notable example of this reactivity is the formal [3+2] cycloaddition with various unsaturated partners, such as olefins, to construct five-membered rings. In these reactions, the cyclopropyl ring effectively acts as a 1,3-dipole equivalent after a ring-opening event. For instance, nickel-catalyzed cycloadditions of aryl cyclopropyl ketones with enones have been developed to afford densely functionalized cyclopentane (B165970) products. Similarly, visible-light photocatalysis has been employed to initiate the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. This process involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to a distonic radical anion that can be trapped by an olefin.

Given these precedents, 3-cyclopropylthiophene-2-carbaldehyde is expected to be a viable substrate for similar [3+2] cycloaddition reactions. The electron-rich nature of the thiophene ring may influence the reactivity and regioselectivity of the cycloaddition.

Furthermore, samarium(II) iodide-catalyzed intermolecular coupling reactions of cyclopropyl ketones with alkenes or alkynes provide an efficient route to various five-membered ring-containing structures. This methodology could likely be extended to 3-cyclopropylthiophene-2-carbaldehyde for the synthesis of novel thiophene-substituted cyclopentenes and cyclopentadienes.

The utility of the cyclopropyl group as a strained building block in these fragment coupling reactions is summarized in the table below.

| Coupling Reaction | Catalyst/Promoter | Coupling Partner | Resulting Structure |

| [3+2] Cycloaddition | Ni(0) complex | Enone | Thiophene-substituted cyclopentane |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)3Cl2, Lewis Acid | Olefin | Thiophene-substituted cyclopentane |

| SmI2-Catalyzed Coupling | SmI2 | Alkene/Alkyne | Thiophene-substituted cyclopentene/cyclopentadiene |

Spectroscopic Characterization and Computational Analysis of 3 Cyclopropylthiophene 2 Carbaldehyde

Advanced Spectroscopic Techniques for Structural Confirmation

Specific high-resolution ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-Cyclopropylthiophene-2-carbaldehyde, are not available in published literature.

Published FT-IR spectra detailing the characteristic vibrational frequencies (in cm⁻¹) for the functional groups of 3-Cyclopropylthiophene-2-carbaldehyde, such as the carbonyl (C=O) stretch of the aldehyde and the C-H and C-S stretches of the thiophene (B33073) and cyclopropyl (B3062369) rings, could not be found.

While the molecular formula is C₈H₈OS, specific mass spectrometry data, including the molecular ion peak (M+) and the fragmentation pattern for 3-Cyclopropylthiophene-2-carbaldehyde, are not documented in available scientific databases.

Theoretical and Computational Chemistry Investigations

No dedicated DFT studies on 3-Cyclopropylthiophene-2-carbaldehyde were found in the searched literature. Consequently, information regarding its optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and predicted reaction mechanisms is not available.

Specific molecular modeling and conformational analysis studies to determine the preferred spatial arrangement and rotational barriers of the cyclopropyl and aldehyde substituents relative to the thiophene ring for 3-Cyclopropylthiophene-2-carbaldehyde have not been published.

Structure-Property Relationship Studies for Functionalized Analogues

The exploration of structure-property relationships in functionalized analogues of 3-cyclopropylthiophene-2-carbaldehyde is crucial for tailoring its chemical, physical, and potentially biological properties for specific applications. By systematically modifying the core structure, researchers can modulate its electronic, optical, and reactive characteristics. The thiophene ring, being electron-rich and amenable to functionalization at various positions, serves as a versatile scaffold for such studies.

Influence of Substituents on Electronic Properties:

Electron-Withdrawing Groups (EWGs): Conversely, the attachment of electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), or haloalkyl (-CF3) groups, would decrease the electron density of the thiophene ring. This would likely increase the electrophilicity of the aldehyde carbon and lower the energy of the lowest unoccupied molecular orbital (LUMO). Such modifications are pivotal in tuning the compound for applications requiring specific electronic acceptor characteristics.

Table 1: Predicted Effects of Functional Groups on the Properties of 3-Cyclopropylthiophene-2-carbaldehyde Analogues

| Functional Group (at C5) | Type | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Potential Application Area |

|---|---|---|---|---|

| -OCH3 | EDG | Increase | Minimal Change | Organic Electronics |

| -NO2 | EWG | Minimal Change | Decrease | Nonlinear Optics |

| -Br | EWG (Inductive) | Decrease | Decrease | Synthetic Intermediate |

| -CN | EWG | Minimal Change | Decrease | Electron Acceptor Materials |

Impact on Spectroscopic Properties:

The nature and position of functional groups will directly influence the spectroscopic signatures of the analogues. For instance, the stretching frequency of the carbonyl group in the IR spectrum would be sensitive to the electronic effects of substituents on the thiophene ring. EDGs would likely lower the C=O stretching frequency, while EWGs would increase it. Similarly, the chemical shifts of the thiophene ring protons in the 1H NMR spectrum would be altered, providing valuable information about the electronic environment.

Computational Modeling in Structure-Property Relationship Studies:

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting the effects of functionalization. By calculating key quantum chemical descriptors, it is possible to forecast how different substituents will alter the molecule's properties.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the HOMO and LUMO are critical in determining the electronic and optical properties. DFT calculations can provide insights into the HOMO-LUMO gap, which is related to the electronic excitation energy and can be correlated with the compound's color and reactivity. For instance, narrowing the HOMO-LUMO gap through strategic functionalization could shift the absorption maximum to longer wavelengths (a bathochromic shift).

Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For functionalized analogues of 3-cyclopropylthiophene-2-carbaldehyde, MEP analysis can help in understanding intermolecular interactions and reactivity patterns.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate for Complex Heterocyclic Scaffolds

3-Cyclopropylthiophene-2-carbaldehyde serves as a versatile precursor for the synthesis of a variety of complex heterocyclic scaffolds, particularly those containing fused thiophene (B33073) ring systems. The aldehyde group provides a reactive handle for numerous cyclization and condensation reactions, enabling the construction of intricate molecular frameworks.

One important application is in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis can be initiated by a condensation reaction of 3-cyclopropylthiophene-2-carbaldehyde with an appropriate amino-substituted precursor, followed by cyclization to form the fused pyrimidine (B1678525) ring. The specific reaction pathways can be tailored to introduce various substituents on the resulting scaffold, allowing for the exploration of structure-activity relationships.

Another key synthetic route that can utilize 3-cyclopropylthiophene-2-carbaldehyde is the Gewald reaction, a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. In this reaction, the aldehyde would be condensed with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. The resulting 2-aminothiophene, bearing a cyclopropyl (B3062369) group at the 3-position, is a valuable intermediate that can be further elaborated into more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines and other fused heterocycles.

The reactivity of the aldehyde group also allows for its participation in Knoevenagel condensation reactions with active methylene compounds. This reaction elongates the carbon chain and introduces new functional groups, which can then undergo subsequent intramolecular cyclization reactions to form a variety of carbocyclic and heterocyclic rings fused to the thiophene core.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from 3-Cyclopropylthiophene-2-carbaldehyde

| Heterocyclic Scaffold | Synthetic Strategy | Potential Application Areas |

| Thieno[3,2-d]pyrimidines | Condensation and cyclization | Medicinal chemistry, materials science |

| Substituted 2-Aminothiophenes | Gewald reaction | Intermediate for complex heterocycles |

| Fused Carbocycles/Heterocycles | Knoevenagel condensation followed by cyclization | Organic electronics, pharmaceuticals |

Role in the Construction of Functionalized Molecules (e.g., Polythiophenes, Porphyrins)

The electronic properties of the thiophene ring make 3-cyclopropylthiophene-2-carbaldehyde an attractive monomer for the synthesis of functionalized polymers, particularly polythiophenes. Polythiophenes are a class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The polymerization of 3-cyclopropylthiophene-2-carbaldehyde can be achieved through various methods, including acid-catalyzed polymerization. journalskuwait.orgjournalskuwait.orgresearchgate.net In such a process, the aldehyde group participates in the formation of the polymer backbone. The presence of the cyclopropyl substituent can influence the properties of the resulting polymer, such as its solubility, morphology, and electronic characteristics, by introducing steric bulk and altering the electronic nature of the thiophene ring. Research on the polymerization of the closely related thiophene-2-carbaldehyde (B41791) has shown that polymers can be synthesized, and their properties characterized, providing a strong basis for the development of polymers from its 3-cyclopropyl derivative. journalskuwait.orgjournalskuwait.orgresearchgate.net

Furthermore, 3-cyclopropylthiophene-2-carbaldehyde can be employed in the synthesis of meso-substituted porphyrins. Porphyrins are large macrocyclic compounds with a wide range of applications, including as catalysts, sensors, and photosensitizers in photodynamic therapy. The standard synthesis of meso-substituted porphyrins involves the condensation of an aldehyde with pyrrole (B145914) under acidic conditions. By using 3-cyclopropylthiophene-2-carbaldehyde as the aldehyde component, porphyrins with one or more 3-cyclopropylthienyl groups at the meso positions can be prepared. nih.govacs.orgarkat-usa.org These substituents can significantly impact the photophysical and electrochemical properties of the porphyrin macrocycle. The synthesis of thiophene-fused porphyrin dimers has demonstrated the potential for strong electronic communication through the thiophene moiety, suggesting that porphyrins incorporating the 3-cyclopropylthiophene (B2568312) unit could exhibit interesting and tunable properties. rsc.org

Development of Derivatization Pathways for Diverse Chemical Libraries

The chemical reactivity of 3-cyclopropylthiophene-2-carbaldehyde at multiple positions on the thiophene ring and at the aldehyde group allows for the development of diverse derivatization pathways, leading to the generation of extensive chemical libraries for screening in drug discovery and materials science.

A key strategy for derivatization involves the introduction of substituents at the 4- and 5-positions of the thiophene ring. For instance, bromination of the thiophene ring, followed by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, can be used to introduce a wide variety of aryl and heteroaryl groups. nih.gov This approach would first involve the synthesis of a brominated derivative of 3-cyclopropylthiophene-2-carbaldehyde, which can then be coupled with a diverse range of boronic acids or esters to generate a library of 4- or 5-aryl-3-cyclopropylthiophene-2-carbaldehydes.

The aldehyde functionality itself is a gateway to a vast number of chemical transformations. These include:

Reductive amination: to produce a variety of secondary and tertiary amines.

Wittig reaction: to form alkenes with diverse substituents.

Grignard and organolithium additions: to generate secondary alcohols.

Oxidation: to form the corresponding carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.

By systematically applying these and other transformations, a large and structurally diverse library of compounds can be synthesized from the common starting material, 3-cyclopropylthiophene-2-carbaldehyde.

Table 2: Potential Derivatization Reactions of 3-Cyclopropylthiophene-2-carbaldehyde

| Reaction Type | Reagents and Conditions | Product Class |

| Suzuki-Miyaura Coupling (on brominated derivative) | Arylboronic acid, Pd catalyst, base | Aryl-substituted thiophenes |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amines |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkenes |

| Grignard Addition | Grignard reagent (R-MgX) | Secondary alcohols |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | Carboxylic acids |

Contribution to Sustainable Chemistry through Novel Synthetic Routes (e.g., Metal-Free Methods, Waste Reduction)

3-Cyclopropylthiophene-2-carbaldehyde is also relevant to the advancement of sustainable chemistry. The development of novel synthetic routes to this compound and its derivatives that adhere to the principles of green chemistry, such as the use of metal-free catalysts and maximizing atom economy, is an active area of interest.

For the synthesis of the thiophene ring itself, metal-free approaches are being explored as alternatives to traditional metal-catalyzed methods. nih.govorganic-chemistry.org These can involve the use of elemental sulfur with appropriate organic precursors under controlled conditions, which can reduce the reliance on potentially toxic and expensive metal catalysts. nih.gov The synthesis of thiophenes from cyclopropyl and buta-1-ene starting materials under metal-free conditions has been reported, highlighting a potential green route to the core scaffold of 3-cyclopropylthiophene-2-carbaldehyde. nih.gov

In the derivatization of 3-cyclopropylthiophene-2-carbaldehyde, the concept of atom economy is crucial for waste reduction. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate fewer byproducts. When designing synthetic pathways involving 3-cyclopropylthiophene-2-carbaldehyde, prioritizing reactions with high atom economy can significantly reduce chemical waste.

Furthermore, the use of greener solvents and reaction conditions in the synthesis and derivatization of this compound contributes to its role in sustainable chemistry. benthamdirect.comnsmsi.ir The development of solvent-free or water-based reaction systems, as well as the use of microwave irradiation to reduce reaction times and energy consumption, are all strategies that align with the goals of green chemistry. benthamdirect.com The synthesis of thiophene derivatives using magnetic iron oxide nanoparticles as a recyclable catalyst in water is an example of such a green methodology. nsmsi.ir

Q & A

Q. Table 1. Synthetic Yields and Characterization Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, NaHCO₃, CHCl₃, reflux | 80 | >98 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene | 85 | 95 |

| Purification | Column chromatography | 67–82 | 99 |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Peaks | Reference Compound |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.82 (s, 1H, CHO) | Compound 3 |

| IR (KBr) | 1672 cm⁻¹ (C=O) | Compound 2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.